4-n-Hexyloxy-2-fluorobromobenzene 4-n-Hexyloxy-2-fluorobromobenzene
Brand Name: Vulcanchem
CAS No.: 121219-13-4
VCID: VC13985326
InChI: InChI=1S/C12H16BrFO/c1-2-3-4-5-8-15-10-6-7-11(13)12(14)9-10/h6-7,9H,2-5,8H2,1H3
SMILES:
Molecular Formula: C12H16BrFO
Molecular Weight: 275.16 g/mol

4-n-Hexyloxy-2-fluorobromobenzene

CAS No.: 121219-13-4

Cat. No.: VC13985326

Molecular Formula: C12H16BrFO

Molecular Weight: 275.16 g/mol

* For research use only. Not for human or veterinary use.

4-n-Hexyloxy-2-fluorobromobenzene - 121219-13-4

Specification

CAS No. 121219-13-4
Molecular Formula C12H16BrFO
Molecular Weight 275.16 g/mol
IUPAC Name 1-bromo-2-fluoro-4-hexoxybenzene
Standard InChI InChI=1S/C12H16BrFO/c1-2-3-4-5-8-15-10-6-7-11(13)12(14)9-10/h6-7,9H,2-5,8H2,1H3
Standard InChI Key CPQAIKSQEZFTOQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC1=CC(=C(C=C1)Br)F

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

The IUPAC name for this compound is 1-bromo-2-fluoro-4-hexoxybenzene, reflecting the substituent positions on the benzene ring:

  • Bromine at position 1 (para to the hexyloxy group).

  • Fluorine at position 2 (ortho to bromine).

  • Hexyloxy group (O(CH2)5CH3-\text{O}(\text{CH}_2)_5\text{CH}_3) at position 4 .

The SMILES notation is CCCCCCOC1=CC(=C(C=C1)Br)F, and the InChIKey is CPQAIKSQEZFTOQ-UHFFFAOYSA-N .

Table 1: Key Chemical Properties

PropertyValue/DescriptionSource
CAS Number121219-13-4
Molecular FormulaC12H16BrFO\text{C}_{12}\text{H}_{16}\text{BrFO}
Molecular Weight275.16 g/mol
Boiling/Melting PointsNot explicitly reported in sources-
SolubilityLikely soluble in organic solvents (e.g., chloroform, THF)

Synthesis and Reaction Pathways

Bromination of 4-n-Hexyloxyfluorobenzene

The primary synthesis route involves brominating 4-n-hexyloxyfluorobenzene using Lewis acids such as FeCl3\text{FeCl}_3 or AlBr3\text{AlBr}_3. Key steps include:

  • Substrate Preparation: 4-n-Hexyloxyfluorobenzene is synthesized via nucleophilic substitution of 4-fluorophenol with 1-bromohexane.

  • Bromination: Electrophilic aromatic substitution (EAS) occurs at the para position to the hexyloxy group, facilitated by the directing effects of the electron-donating alkoxy group .

  • Workup: The product is purified via column chromatography (hexane/ethyl acetate) .

Table 2: Synthesis Optimization Factors

FactorImpact on Yield/Selectivity
Catalyst (e.g., FeCl3\text{FeCl}_3)Enhances electrophilicity of bromine
Solvent (e.g., CH2Cl2\text{CH}_2\text{Cl}_2)Polar aprotic solvents improve reactivity
Temperature (80–100°C)Higher temperatures accelerate reaction

Alternative Methods

A radical bromination approach using Br2\text{Br}_2 in the presence of initiators (e.g., peroxides) has been reported for similar aryl halides, though yields may vary .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules:

  • Anticancer Agents: Halogenated aromatics are key motifs in kinase inhibitors .

  • Agrochemicals: The hexyloxy chain enhances lipid solubility, aiding pesticide formulation .

Materials Science

  • Liquid Crystals: The combination of fluorine and alkoxy groups influences mesophase behavior .

  • Polymer Additives: Acts as a flame retardant due to bromine content .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hoods to avoid inhalation
StorageCool, dry place away from oxidizers

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